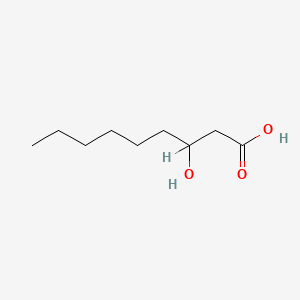

Ácido 3-hidroxino-nónico

Descripción general

Descripción

(+)-3-Hydroxy pelargonic acid, also known as 9:0(3-OH) or tetraethylenepentamine, urea amide, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (+)-3-Hydroxy pelargonic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (+)-3-hydroxy pelargonic acid is primarily located in the cytoplasm. Outside of the human body, (+)-3-hydroxy pelargonic acid can be found in milk and milk products. This makes (+)-3-hydroxy pelargonic acid a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

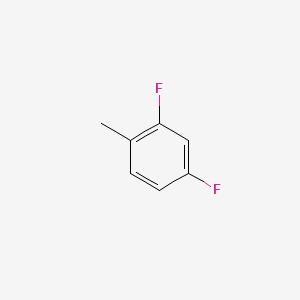

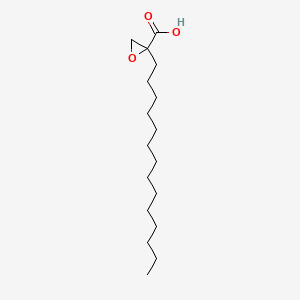

Síntesis de derivados de amida quiral

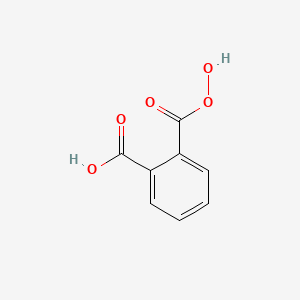

Ácido 3-hidroxino-nónico: se utiliza en la síntesis de derivados de amida quiral, que han mostrado potencial en la química medicinal. Se ha desarrollado un método eficaz para preparar ésteres metílicos de ácido 3-hidroxino-nónico a partir de aceite de ricino o metil ricinoleato mediante ozonólisis y oxidación. Estos derivados exhiben actividad citotóxica contra las células cancerosas, particularmente las células HeLa {svg_1}.

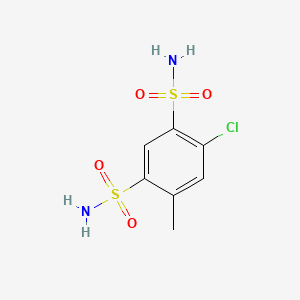

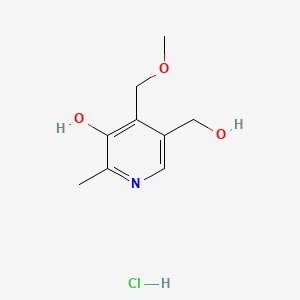

Producción de biopolímeros

El compuesto sirve como precursor en la síntesis enzimática multipaso de ácido 1,9-nonanodióico, un valioso bloque de construcción para la producción de poliésteres y poliamidas. Este proceso implica la biosíntesis de células completas a partir de ácido oleico y tiene aplicaciones en la creación de biopolímeros de cadena larga {svg_2}.

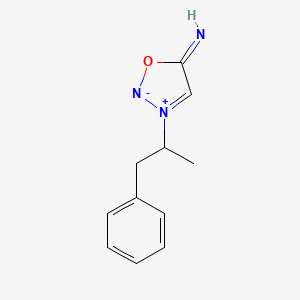

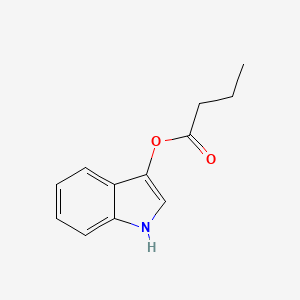

Actividad antimicrobiana

Los derivados del ácido 3-hidroxino-nónico se han estudiado por sus propiedades antimicrobianas. La presencia de un grupo hidroxilo en la molécula mejora su potencial para síntesis bioquímicas y su aplicación en el desarrollo de agentes antimicrobianos {svg_3}.

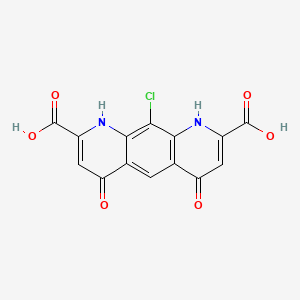

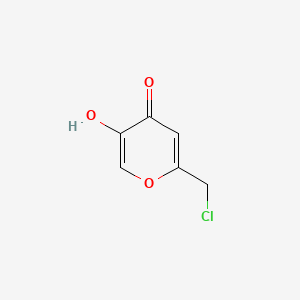

Investigación del cáncer

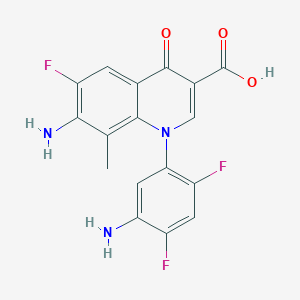

Los efectos citotóxicos de los derivados del ácido 3-hidroxino-nónico en varias líneas celulares cancerosas lo convierten en un compuesto significativo en la investigación del cáncer. Es particularmente notable por su actividad contra las células cancerosas HT29 y HeLa, lo que proporciona una vía para el desarrollo de nuevos fármacos anticancerígenos {svg_4}.

Estudios de enantiómeros

La investigación sobre los enantiómeros ®- y (S)- del ácido 3-hidroxino-nónico ha revelado que no hay una diferencia significativa en las actividades, lo que sugiere que ambas formas podrían utilizarse en aplicaciones farmacéuticas sin preferencia por una sobre la otra {svg_5}.

Aplicaciones industriales

El ácido 3-hidroxino-nónico es una materia prima importante en diferentes campos de la industria debido a sus propiedades químicas únicas. Se utiliza en la producción de diversos productos químicos y materiales industriales, aprovechando su estructura de ácido graso hidroxilado {svg_6}.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Hydroxynonanoic acid is a nonesterified 3-hydroxy fatty acid It is used in lipid studies and as an internal standard , suggesting that it may interact with lipid-related targets.

Mode of Action

As a 3-hydroxy fatty acid, it likely interacts with its targets through typical fatty acid interactions, which can include binding to proteins, incorporation into cell membranes, or serving as a substrate for enzymatic reactions .

Biochemical Pathways

As a fatty acid, it may be involved in lipid metabolism and other related biochemical pathways .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As a fatty acid, it may influence cell membrane structure and function, energy storage, and signaling pathways .

Análisis Bioquímico

Biochemical Properties

3-Hydroxynonanoic acid plays a crucial role in the metabolism and transformation of medium-chain fatty acids in biological systems. It interacts with several enzymes, including those involved in the β-oxidation pathway. The compound is known to be a substrate for enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which facilitate its conversion into other metabolites. These interactions are essential for the breakdown and utilization of fatty acids, contributing to cellular energy production .

Cellular Effects

3-Hydroxynonanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules and transcription factors, thereby modulating gene expression. Additionally, 3-Hydroxynonanoic acid impacts cellular metabolism by serving as a substrate for energy production and influencing the balance of metabolic intermediates .

Molecular Mechanism

At the molecular level, 3-Hydroxynonanoic acid exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes involved in fatty acid metabolism, leading to the production of acetyl-CoA and other intermediates. These intermediates enter the citric acid cycle, contributing to ATP production. Furthermore, 3-Hydroxynonanoic acid can modulate enzyme activity through allosteric interactions, influencing metabolic flux and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxynonanoic acid have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that 3-Hydroxynonanoic acid can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Hydroxynonanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and energy production without causing adverse effects. At high doses, 3-Hydroxynonanoic acid can exhibit toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

3-Hydroxynonanoic acid is involved in several metabolic pathways, including the β-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, facilitating its conversion into shorter-chain fatty acids and acetyl-CoA. These metabolic pathways are crucial for the efficient utilization of fatty acids and the maintenance of energy balance within cells .

Transport and Distribution

Within cells, 3-Hydroxynonanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where it can exert its biochemical effects. The compound’s distribution is essential for its role in metabolic processes and energy production .

Subcellular Localization

3-Hydroxynonanoic acid is localized in various subcellular compartments, including the mitochondria and peroxisomes. Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. This subcellular localization is critical for its function in fatty acid metabolism and energy production .

Propiedades

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)